molecular formula C8H10ClNO B159784 2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone CAS No. 126624-56-4

2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B159784
CAS No.: 126624-56-4
M. Wt: 171.62 g/mol
InChI Key: YGLMMTZRFZFABG-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone is a specialized pyrrole derivative designed for use as a key synthetic intermediate in advanced antimicrobial discovery research. The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, known for its presence in numerous natural products and its ability to interact with diverse biological targets . This compound is of significant interest in the development of novel anti-infective agents, particularly against priority pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant members of the ESKAPE group . Its molecular structure, featuring an N-ethyl substitution and a reactive 2-chloroethanone moiety, makes it a versatile building block for constructing more complex N-arylpyrrole derivatives. These derivatives can be engineered to exhibit potent broad-spectrum antibacterial and anti-biofilm activities, which are critical for overcoming persistent infections . Researchers are exploring its potential in ligand-based drug design, where it serves as a core template to develop compounds that inhibit virulence factors and disrupt bacterial resistance mechanisms. The ongoing global challenge of antimicrobial resistance necessitates the exploration of novel chemical entities, and this compound provides a valuable starting point for the synthesis and optimization of next-generation antibacterial agents .

Properties

IUPAC Name

2-chloro-1-(1-ethylpyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-10-4-3-7(6-10)8(11)5-9/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLMMTZRFZFABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Regioselectivity

Pyrroles are highly reactive toward electrophilic substitution due to their electron-rich nature. The 3-position is typically favored for acylation due to reduced steric hindrance compared to the 2-position. In the case of 1-ethylpyrrole, the ethyl group at the nitrogen enhances electron density at the 3-position, further directing the chloroacetyl group to this site.

Catalytic Systems and Conditions

Common Lewis acids include aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). A representative procedure involves:

  • Dissolving 1-ethylpyrrole in dichloromethane under inert atmosphere.

  • Adding chloroacetyl chloride dropwise at 0–5°C.

  • Introducing AlCl₃ gradually and stirring at room temperature for 6–8 hours.

Workup typically involves quenching with ice-water, extraction with organic solvents, and purification via column chromatography. Yield optimization (reported at ~60–75% for analogous compounds) depends on stoichiometric ratios and temperature control.

Table 1: Friedel-Crafts Acylation Parameters for Analogous Chloroacetylpyrroles

Starting MaterialCatalystTemperature (°C)Yield (%)Reference
1-MethylpyrroleAlCl₃2568
2,5-DimethylpyrroleZnCl₂3072
1-PhenylpyrroleFeCl₃0–565

Nucleophilic Substitution of Bromoacetyl Precursors

Nucleophilic displacement of bromine in bromoacetylpyrroles offers an alternative route. This method avoids harsh acylating conditions and leverages milder halogen-exchange reactions.

Synthetic Workflow

  • Synthesis of 2-Bromo-1-(1-ethyl-1H-pyrrol-3-yl)ethanone : Achieved via bromoacetylation of 1-ethylpyrrole using bromoacetyl bromide and AlCl₃.

  • Chlorination : Treatment with hydrochloric acid (HCl) or tetrabutylammonium chloride (TBACl) in acetonitrile at reflux replaces bromine with chlorine.

Advantages and Limitations

  • Yield : Reported at 80–85% for benzodioxin analogs.

  • Selectivity : Minimizes polyhalogenation byproducts due to the weaker C–Br bond compared to C–Cl.

  • Drawbacks : Requires isolation of the bromo intermediate, adding synthetic steps.

Multi-Component Reactions (MCRs)

Solvent-free MCRs provide eco-friendly routes to complex pyrrole derivatives. A three-component system involving L-tryptophan derivatives, alkyl 2-aminoesters, and 1,3-dicarbonyl compounds has been adapted for related structures.

Adaptation for Target Compound

  • Reactants :

    • 1-Ethylpyrrole-3-amine (or in situ-generated amine).

    • Chloroacetic acid (as the carbonyl source).

    • Ethyl glyoxylate (as the alkyl 2-aminoester).

  • Conditions : Heating at 120–170°C for 5–10 minutes under solvent-free conditions.

Mechanistic Insights

The reaction proceeds via:

  • Nucleophilic attack by the amine on the carbonyl group.

  • 5-exo-trig cyclization to form a dihydropyrrolone intermediate.

  • Tautomerization to yield the final product.

Table 2: Solvent-Free MCR Outcomes for Pyrrol-3-ol Derivatives

Amine ComponentCarbonyl SourceYield (%)Reaction Time
L-TryptophanAcetylacetone785 min
1-Methylpyrrole-3-amineChloroacetone657 min

Protective-Group Strategies

Protective-group chemistry, as demonstrated in benzodioxin ethanone synthesis, can be adapted to pyrrole systems.

Stepwise Synthesis

  • Hydroxymethylation : Introduce a hydroxymethyl group at the 3-position of 1-ethylpyrrole using formaldehyde.

  • Acetonide Protection : Treat with 2,2-dimethoxypropane and catalytic acid to form a dioxane ring.

  • Chloromethylation : React with thionyl chloride (SOCl₂) to replace the hydroxyl group with chlorine.

Critical Analysis

  • Regiocontrol : Ensures functionalization at the 3-position.

  • Yield : ~70% for analogous benzodioxin compounds.

  • Complexity : Multiple steps increase purification demands.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)PurityScalabilityEnvironmental Impact
Friedel-Crafts Acylation60–75HighModerateModerate (solvents)
Nucleophilic Substitution80–85HighHighLow (aqueous workup)
Multi-Component Reaction65–70MediumLowLow (solvent-free)
Protective-Group Route70–75HighLowHigh (multiple steps)

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,5-diones.

    Reduction: The chloroacetyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic substitution: Formation of substituted pyrroles with various functional groups.

    Oxidation: Formation of pyrrole-2,5-diones.

    Reduction: Formation of 3-(hydroxyacetyl)-1-ethyl-1H-pyrrole.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone serves as an intermediate in synthesizing various pharmaceutical compounds. Its potential therapeutic properties include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation.
  • Antimicrobial Properties : Research has shown effectiveness against certain bacterial strains, suggesting potential use in antibiotic development.

Organic Synthesis

This compound is utilized as a building block in the synthesis of more complex heterocyclic compounds. It can undergo various reactions, including:

  • Nucleophilic Substitution : The chloro group allows for the formation of new chemical bonds with nucleophiles, facilitating the synthesis of derivatives with altered biological activities.

Biological Studies

In biological research, this compound is explored for its interactions with enzymes and receptors:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme activity inhibition.
  • Receptor Modulation : It may interact with specific receptor sites, influencing cellular signaling pathways.

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryAnticancer and antimicrobial drug developmentTargeted therapies against diseases
Organic SynthesisIntermediate for complex heterocyclesDiverse chemical modifications
Biological StudiesEnzyme inhibitors and receptor ligandsInsights into cellular mechanisms

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases, leading to programmed cell death.

Case Study 2: Antimicrobial Properties

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus. The study concluded that modifications to the chloroacetyl group enhanced its antibacterial activity, paving the way for new antibiotic formulations.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This compound can also interact with receptor sites, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects: Electron-Withdrawing Groups (e.g., 3,5-dichlorophenyl ): Enhance lipophilicity (XLogP3 = 4.7) and bioactivity, likely due to increased membrane permeability and target binding. Ethyl vs. Heterocyclic Cores: Pyrrolopyridine derivatives exhibit distinct electronic properties compared to simple pyrroles, influencing their reactivity in nucleophilic substitutions.
  • Synthetic Pathways: Column Chromatography: Commonly used for purification of pyrrole ethanones (e.g., ). Multicomponent Reactions: highlights efficient synthesis of pyrrole derivatives using iodine catalysis, suggesting scalable methods for analogs.

Biological Activity

2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by its chloroacetyl group and a pyrrole ring, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation, leading to the formation of more complex derivatives that may exhibit enhanced biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity. This mechanism is significant in the development of enzyme inhibitors for therapeutic applications.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrrole compounds, including this compound, can inhibit tumor growth. For instance, modifications of pyrrole structures have led to the discovery of potent Bcl-2/Bcl-xL inhibitors that induce apoptosis in cancer cells with low IC50 values (around 1–2 nM) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrrole derivatives are known to exhibit significant effects against various bacterial strains. For example, certain pyrrole-based compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus .

Acetylcholinesterase (AChE) Inhibition

In vitro assays have demonstrated that some pyrrole derivatives effectively inhibit AChE, an enzyme linked to neurodegenerative diseases like Alzheimer's. The most effective compounds showed inhibitory capacities comparable to established drugs such as Donepezil .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Pyrrole derivatives exhibit strong Bcl-2/Bcl-xL inhibition with IC50 values between 1–2 nM in small-cell lung cancer models .
Antimicrobial Activity Certain derivatives show MIC values between 3.125 and 12.5 μg/mL against bacterial strains like Staphylococcus aureus and E. coli .
AChE Inhibition Compounds demonstrated AChE inhibition up to 58%, indicating potential for neuroprotective applications .

Q & A

Q. What synthetic routes are available for 2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via acylation of substituted pyrrole derivatives using 2-chloroacetyl chloride under controlled conditions. For example, in analogous syntheses, reactions are performed at 0°C in a biphasic system (e.g., dichloromethane and aqueous NaOH) to minimize side reactions. Optimization involves adjusting reaction time (typically 3–5 hours), stoichiometry, and temperature (e.g., 60°C for alkylation steps in acetone with K₂CO₃ as a base). Yields range from 44–78%, with impurities monitored via HPLC and removed via recrystallization or column chromatography .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm regiochemistry (e.g., chloroacetyl group position) and substitution patterns on the pyrrole ring. For example, a singlet at ~4.2 ppm (CH₂Cl) and pyrrole proton signals between 6.5–7.5 ppm are diagnostic .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) is achieved using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content are validated against theoretical values (±0.3% tolerance) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites. For example, the chloroacetyl group’s electron-withdrawing effect lowers the pyrrole ring’s electron density, directing substitution reactions. Computational data can be validated against experimental spectroscopic results (e.g., NMR chemical shifts) .

Q. What strategies resolve contradictions in crystallographic data for structurally similar chloroethanone derivatives?

Methodological Answer:

  • SHELX Refinement: Use SHELXL for high-resolution X-ray diffraction data to resolve disorder in the ethyl-pyrrole moiety. Twinning parameters (e.g., Hooft y) improve model accuracy .
  • Comparative Analysis: Cross-reference with analogous structures (e.g., 2-chloro-1-(3,4-difluorophenyl)ethanone) to identify systematic errors in bond lengths or angles .

Q. How does this compound serve as a building block in structure-activity relationship (SAR) studies for bioactive molecules?

Methodological Answer: The chloroacetyl group acts as a reactive handle for nucleophilic substitution with amines or thiols. For example, in anticonvulsant drug analogs, alkylation of secondary amines with this compound introduces lipophilic moieties, enhancing blood-brain barrier permeability. SAR is evaluated via in vitro assays (e.g., IC₅₀ measurements) and molecular docking to target proteins .

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